molecular formula C23H17FN2O2 B444574 (2Z)-2-[(2-fluorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide

(2Z)-2-[(2-fluorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B444574
M. Wt: 372.4g/mol
InChI Key: UZBUKLUTHPYWOC-UHFFFAOYSA-N
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Description

(2Z)-2-[(2-fluorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide is a synthetic organic compound with the molecular formula C23H17FN2O2 and a molar mass of 372.3916832 g/mol . This compound is characterized by the presence of a chromene ring system, a fluorophenyl group, and a methylphenyl group, making it a complex and interesting molecule for various scientific studies.

Preparation Methods

The synthesis of (2Z)-2-[(2-fluorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

(2Z)-2-[(2-fluorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others under suitable conditions.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, providing insights into its structural components.

Scientific Research Applications

(2Z)-2-[(2-fluorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-fluorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential .

Comparison with Similar Compounds

(2Z)-2-[(2-fluorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:

    N-(4-fluorophenyl)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide: This compound has a similar chromene core but differs in the substitution pattern on the phenyl rings.

    N-(4-chlorophenyl)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide: This compound has a chlorophenyl group instead of a methylphenyl group, leading to different chemical and biological properties.

    N-(4-methylphenyl)-2-[(2-chlorophenyl)imino]-2H-chromene-3-carboxamide:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C23H17FN2O2

Molecular Weight

372.4g/mol

IUPAC Name

2-(2-fluorophenyl)imino-N-(4-methylphenyl)chromene-3-carboxamide

InChI

InChI=1S/C23H17FN2O2/c1-15-10-12-17(13-11-15)25-22(27)18-14-16-6-2-5-9-21(16)28-23(18)26-20-8-4-3-7-19(20)24/h2-14H,1H3,(H,25,27)

InChI Key

UZBUKLUTHPYWOC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC=C4F

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC=C4F

Origin of Product

United States

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